L-ARGININE-N-FMOC, PMC (15N4)

Quantitative Proteomics Mass Spectrometry Stable Isotope Labeling

L-ARGININE-N-FMOC, PMC (15N4) solves the critical challenge of absolute peptide quantitation in complex biological matrices. As a uniformly 15N4-labeled arginine building block for Fmoc SPPS, it creates a +4 Da mass shift for definitive internal standardization in LC-MS/MS workflows, correcting for matrix effects, ionization variability, and sample loss. • Produces AQUA peptide internal standards with site-specific 15N labeling at every arginine residue for unmatched quantitative accuracy. • Enables multidimensional 1H-15N HSQC NMR experiments to probe protein structure, dynamics, and ligand interactions with minimal spectral overlap. • Maintains the established deprotection kinetics of the Pmc side-chain protecting group, ensuring seamless integration into existing peptide synthesis and purification protocols.

Molecular Formula
Molecular Weight 666.77
Cat. No. B1580297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ARGININE-N-FMOC, PMC (15N4)
Molecular Weight666.77
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-ARGININE-N-FMOC, PMC (15N4) CAS 360565-57-7: An Isotopically Labeled Arginine Derivative for Quantitative Proteomics


L-ARGININE-N-FMOC, PMC (15N4), also known as Fmoc-Arg(Pmc)-OH (15N4) and bearing CAS number 360565-57-7, is a specialized derivative of the amino acid L-Arginine used in solid-phase peptide synthesis (SPPS). Its core structure features an Fmoc group for temporary N-alpha protection, a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group for guanidino side-chain protection, and a uniform 15N4 isotopic enrichment across all four nitrogen atoms. This specific combination of orthogonal protection and a heavy isotope tag designates it as a critical building block for generating internal peptide standards for mass spectrometry and NMR-active probes, enabling absolute quantitation in complex biological matrices.

Why Unlabeled Fmoc-Arg(Pmc)-OH or Pbf-Protected Analogs Cannot Substitute L-ARGININE-N-FMOC, PMC (15N4) for Quantitative Applications


Direct substitution of L-ARGININE-N-FMOC, PMC (15N4) with its unlabeled counterpart (Fmoc-Arg(Pmc)-OH, CAS 119831-72-0) or the more modern Pbf-protected analog is impossible when the application requires precise absolute quantitation or molecular tracing. While all three molecules share a similar peptide synthesis core, the 15N4 compound provides a unique mass tag that is the basis for internal standardization in mass spectrometry workflows, a function the other compounds cannot fulfill. Substituting with a Pbf-protected analog (e.g., Fmoc-Arg(Pbf)-OH (13C6, 15N4)) would introduce a different isotopic signature (M+10 Da) and, more importantly, alter the deprotection kinetics and side-reaction profile due to the differing acid lability of the Pbf versus the Pmc group, thereby compromising the established synthesis and purification protocols. [1]

Quantitative Differentiation of L-ARGININE-N-FMOC, PMC (15N4) from Analogs: Isotopic Purity and Deprotection Kinetics


L-ARGININE-N-FMOC, PMC (15N4) Provides a +4 Da Mass Shift for Peptide Internal Standards

The target compound L-ARGININE-N-FMOC, PMC (15N4) incorporates four 15N atoms, resulting in a defined molecular weight of 666.77 g/mol. In contrast, its unlabeled analog, Fmoc-Arg(Pmc)-OH, has a molecular weight of 662.80 g/mol. This provides a consistent +4 Dalton mass shift for every arginine residue incorporated into a synthetic peptide, a fundamental requirement for using the resultant heavy peptide as an internal standard to correct for ion suppression and matrix effects in MS-based absolute quantification (AQUA) workflows.

Quantitative Proteomics Mass Spectrometry Stable Isotope Labeling

High Isotopic Enrichment of L-ARGININE-N-FMOC, PMC (15N4) at 98 atom % 15N

L-ARGININE-N-FMOC, PMC (15N4) is supplied with a specified isotopic enrichment of 98 atom % 15N. This is a standard benchmark for stable isotope-labeled compounds used in quantitative proteomics, matching the enrichment level of other premium 15N-labeled amino acids like Fmoc-Arg(Pbf)-OH-15N4, which is also offered at 98 atom % 15N. This high level of incorporation ensures that the heavy peptide signal is distinct and quantifiable with minimal interference from the natural abundance light isotope background.

Stable Isotope Labeling Quantitative Proteomics AQUA Peptides

Pmc Deprotection in L-ARGININE-N-FMOC, PMC (15N4) Requires 1-3 Hours in TFA

The Pmc protecting group on the target compound, identical to its unlabeled counterpart, is reported to be removed with trifluoroacetic acid (TFA) in 1-3 hours during standard Fmoc SPPS cleavage and deprotection. In comparison, the Pbf protecting group, found on the analog Fmoc-Arg(Pbf)-OH, is cleaved 1.2–1.4 × faster under identical TFA conditions due to its higher acid lability. [1] This slower, more controlled deprotection kinetics of Pmc can be advantageous in certain synthetic sequences where harsh or rapid acidolysis leads to side reactions.

Solid-Phase Peptide Synthesis Fmoc Chemistry Deprotection Kinetics

Validated Applications of L-ARGININE-N-FMOC, PMC (15N4) in Proteomics and NMR


Absolute Quantification (AQUA) of Arginine-Containing Peptides by Mass Spectrometry

L-ARGININE-N-FMOC, PMC (15N4) is the optimal building block for synthesizing a heavy-labeled AQUA peptide internal standard. The defined +4 Da mass shift of the resulting peptide (relative to a peptide synthesized with unlabeled Fmoc-Arg(Pmc)-OH) provides a distinct MS signal. This enables precise relative or absolute quantitation of the target analyte in complex biological samples (e.g., plasma, cell lysate) by correcting for matrix effects, ionization variability, and sample loss during processing.

Synthesis of 15N-Labeled Peptides for Biomolecular NMR Spectroscopy

This compound is used in SPPS to produce peptides with site-specific 15N-labeling at arginine residues. The uniform 15N4 enrichment is essential for multidimensional heteronuclear NMR experiments (e.g., 1H-15N HSQC), which are used to study protein structure, dynamics, and ligand interactions. The 98 atom % 15N enrichment ensures high-quality spectra with reduced signal overlap from unlabeled material.

Preparation of Peptide Probes for Investigating Arginine-Dependent Pathways

Researchers can use L-ARGININE-N-FMOC, PMC (15N4) to create custom peptides that mimic natural protein motifs or serve as substrates for enzymes involved in post-translational modifications (e.g., arginine methylation, citrullination). The isotopic label allows for the precise tracking of these peptides in cellular assays and mass spectrometric detection of their modified products, facilitating studies in epigenetics and inflammation. [1]

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